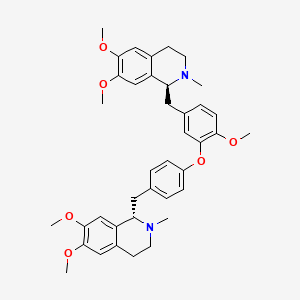

O-methylthalibrine

Description

Contextualization within the Bisbenzylisoquinoline Alkaloid Class

O-methylthalibrine is classified as a bisbenzylisoquinoline alkaloid. researchgate.netwikipedia.org This large and diverse class of natural products is structurally characterized by the presence of two benzylisoquinoline units linked together. escholarship.org The connection between these units is typically formed by one or more ether bridges, and occasionally by direct carbon-carbon bonds. wikipedia.org Bisbenzylisoquinoline alkaloids are considered to be one of the largest groups within the broader category of isoquinoline (B145761) alkaloids. wikipedia.org

These complex molecules are biosynthesized in plants from the amino acid (S)-tyrosine. escholarship.org The intricate structures of bisbenzylisoquinoline alkaloids, which feature multiple aromatic rings and chiral centers, have made them a subject of considerable interest in the field of total synthesis. researchgate.netescholarship.org

Botanical Origin and Isolation Methodologies from Thalictrum Species

This compound is found in plants belonging to the Thalictrum genus, a member of the Ranunculaceae (buttercup) family. researchgate.netwikipedia.org Researchers have successfully isolated this compound from the roots of several Thalictrum species. thieme-connect.denih.govuodiyala.edu.iq

Early investigations into the chemical constituents of Thalictrum minus Race B led to the isolation of this compound. uodiyala.edu.iqcapes.gov.br The isolation process typically involves the extraction of the plant's roots, followed by a series of chromatographic separations to purify the individual alkaloids. In one study, the roots of T. minus Race B yielded several alkaloids, including this compound, which was identified through direct comparison with known samples and spectral analysis. uodiyala.edu.iqnih.gov Other known alkaloids were also isolated from this plant source. nih.govohiolink.edu

Further phytochemical studies on the roots of Thalictrum faberi Ulbr. also resulted in the isolation of this compound. thieme-connect.denih.gov In this research, this compound was one of four bisbenzylisoquinoline alkaloids identified, alongside thaligosine, O-methylthalicberine, and thalrugosidine. thieme-connect.denih.gov The identification of these compounds was achieved through established analytical techniques. thieme-connect.de Phenolic aporphine-benzylisoquinoline alkaloids have also been isolated from the roots of this plant. scielo.br

Significance of Tetrahydroisoquinoline Alkaloids in Chemical Biology

This compound belongs to the broader family of tetrahydroisoquinoline (THIQ) alkaloids, which constitute one of the largest and most structurally diverse groups of natural products. researchgate.netnih.govacs.org The tetrahydroisoquinoline core is a fundamental structural motif found in a vast array of alkaloids. acs.org

The significance of tetrahydroisoquinoline alkaloids in chemical biology is substantial due to their wide range of biological activities. nih.govacs.org This has made them attractive targets for chemical synthesis, as a means to produce larger quantities for study and to create novel analogues with potentially enhanced or different activities. nih.govacs.orgrsc.org The development of synthetic strategies, such as the Pictet-Spengler reaction and more recent electrochemical methods, has been crucial in advancing the study of these complex molecules. researchgate.netrsc.orgnih.gov The chemical and biological investigation of THIQ alkaloids continues to be an active area of research, driven by their intricate structures and potential applications. nih.govsioc-journal.cn

Structure

2D Structure

3D Structure

Properties

CAS No. |

59654-05-6 |

|---|---|

Molecular Formula |

C39H46N2O6 |

Molecular Weight |

638.8 g/mol |

IUPAC Name |

(1S)-1-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m0/s1 |

InChI Key |

UHYCXSGUNAWVBW-LQJZCPKCSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for O Methylthalibrine

Historical Overview of O-Methylthalibrine Total Synthesis

The total synthesis of this compound has been a notable challenge in organic chemistry, primarily due to the difficulty of constructing its diaryl ether linkage and establishing the correct stereochemistry at its two chiral centers. researchgate.net Early synthetic strategies often relied on classical methods for diaryl ether formation, such as the Ullmann condensation. However, these methods often required harsh reaction conditions and resulted in modest yields.

A significant advancement in the field was the application of electrochemical methods. nih.govacs.org Nishiyama and coworkers developed a groundbreaking approach that utilized an electrochemical strategy to form the diaryl ether core of this compound. researchgate.netnih.govacs.org This innovative method, coupled with a stereoselective Bischler-Napieralski reaction, provided an efficient pathway to the natural product. researchgate.netnih.govacs.orgresearchgate.net This electrochemical approach represented a departure from traditional synthetic routes and highlighted the power of electro-organic synthesis in constructing complex natural products. researchgate.netdntb.gov.uanih.gov

Electrochemical Approaches in Diaryl Ether Core Construction

The construction of the diaryl ether core is a pivotal step in the total synthesis of this compound. Electrochemical methods have emerged as a powerful tool for this transformation, offering mild reaction conditions and unique reactivity. researchgate.netnih.govnih.gov

Anodic Oxidation Techniques for Phenol (B47542) Derivatives

Anodic oxidation of phenol derivatives is a key strategy for forming the diaryl ether linkage. researchgate.netnih.govdoi.org This process involves the oxidation of a phenol at the anode to generate a phenoxonium ion or a related reactive species. This electrophilic intermediate can then be trapped by another phenol molecule to form the desired C-O bond of the diaryl ether. researchgate.netnih.gov The regioselectivity of this coupling can be controlled by the strategic placement of substituents on the phenol rings. researchgate.net In the synthesis of this compound, halogenated p-hydroxyphenylacetic acid derivatives have been utilized as precursors for the anodic oxidation step. researchgate.net

Dimerization and Reduction Processes in Diaryl Ether Synthesis

The electrochemical synthesis of the diaryl ether core of this compound involves an oxidative dimerization of a halogenated phenol derivative. researchgate.netnih.gov This dimerization is followed by a cathodic reduction step to afford the desired diaryl ether. researchgate.netnih.gov The use of a zinc cathode has been found to be effective for this reduction. researchgate.net This multi-step electrochemical sequence, including halogenation, oxidative dimerization, and reduction, provides an efficient route to the key diaryl ether intermediate. researchgate.net

Stereoselective Formation of Tetrahydroisoquinoline Moieties

The this compound molecule contains two stereogenic centers within its two tetrahydroisoquinoline (THIQ) units. The stereoselective construction of these moieties is a critical aspect of its total synthesis. researchgate.netnih.govresearchgate.netdntb.gov.uanih.gov

Asymmetric Transfer Hydrogenation for Enantiocontrol

Asymmetric transfer hydrogenation (ATH) is a powerful technique for establishing stereocenters, offering a safer alternative to asymmetric hydrogenation that uses high-pressure hydrogen gas. le.ac.uk This method is particularly relevant in the synthesis of the tetrahydroisoquinoline (THIQ) moieties of this compound. The catalytic hydrogenation of prochiral ketones and imines is a primary route to enantioenriched alcohols and amines, which are crucial building blocks in pharmaceutical chemistry. nih.gov

In the context of synthesizing complex alkaloids, ATH provides a means to control the stereochemistry at the newly formed chiral centers. acs.org The process typically involves a metal catalyst, a chiral ligand, and a hydrogen donor. While ruthenium-based catalysts have been traditionally used, there is a growing interest in more environmentally benign and economical iron-based catalysts. nih.govnih.gov The efficiency of these catalysts allows for the reduction of prochiral ketones to chiral alcohols with good to excellent yields and enantiomeric excess. nih.gov For instance, chiral Ru-TsDPEN complexes have been shown to be highly effective for the ATH of α-phthalimide ketones, yielding chiral amino alcohols with up to 99% enantiomeric excess. rsc.org This level of stereocontrol is critical for the total synthesis of natural products like this compound, where the biological activity is often dependent on the precise stereochemical configuration. The development of water-soluble catalysts further enhances the applicability of ATH, allowing reactions to be performed in aqueous media. rsc.org

Enzymatic Stereoselective Pictet-Spengler Reactions

The Pictet-Spengler reaction is a fundamental transformation for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. mdpi.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. ucl.ac.uk While traditionally carried out using acid catalysts, the use of enzymes, known as Pictet-Spenglerases, offers unparalleled stereoselectivity and regioselectivity under mild reaction conditions. ucl.ac.uk

These biocatalysts are increasingly utilized as an alternative to conventional synthetic methods for the construction of alkaloid scaffolds. ucl.ac.uk For example, norcoclaurine synthase (NCS) catalyzes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a key intermediate in the biosynthesis of benzylisoquinoline alkaloids. acs.org The use of enzymatic stereoselective Pictet-Spengler reactions allows for the gram-scale synthesis of enantiopure benzylisoquinoline monomers. researchgate.netresearchgate.net This approach is a cornerstone of convergent and modular chemoenzymatic strategies for synthesizing a variety of bisbenzylisoquinoline alkaloids. researchgate.netresearchgate.net The ability to generate highly complex and stereochemically defined building blocks through enzymatic means significantly streamlines the total synthesis of intricate molecules like this compound. mdpi.com

Carbon-Oxygen Bond Formation Methodologies

The formation of the diaryl ether linkage is a crucial step in the synthesis of this compound. Several methodologies have been developed to construct this sterically hindered bond.

The Ullmann condensation is a classic method for the formation of biaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. byjus.comorganic-chemistry.org While traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper, modern modifications have made this reaction more versatile and applicable to complex molecule synthesis. mdpi.comresearchgate.net

In the synthesis of bisbenzylisoquinoline alkaloids, a modified intermolecular copper-mediated Ullmann coupling has proven to be a concise and efficient method for creating both head-to-tail and tail-to-tail linkages. researchgate.netresearchgate.net This reaction is a key component in chemoenzymatic strategies, enabling the coupling of well-designed enantiopure benzylisoquinoline monomers. researchgate.netresearchgate.net The development of ligand-assisted copper-catalyzed Ullmann-type reactions has expanded the substrate scope and allowed for milder reaction conditions, making it a valuable tool in the synthesis of this compound. mdpi.com

Inspired by biosynthetic pathways, biomimetic oxidative phenol dimerization offers an alternative strategy for constructing the diaryl ether bond. nih.gov This approach mimics the natural process where phenolic compounds are coupled through oxidative processes. In the context of this compound synthesis, this method can selectively form the sterically hindered and electron-rich diaryl ether linkage. researchgate.net

One notable example involves an electrochemical method. acs.orgresearchgate.netresearchgate.net This strategy employs the oxidative dimerization of a halogenated phenol derivative, followed by a reduction step to yield the desired diaryl ether core. researchgate.netresearchgate.net This biomimetic approach has been successfully applied to the enantioselective total synthesis of several macrocyclic bisbenzylisoquinoline alkaloids. researchgate.net The ability to control the regioselectivity of the dimerization is a significant advantage of this method. nih.gov

Convergent and Modular Synthetic Routes to this compound

Convergent and modular synthetic strategies have revolutionized the synthesis of complex molecules by breaking them down into smaller, more manageable fragments that are synthesized independently and then coupled together. caltech.edunumberanalytics.com This approach is generally more efficient and higher-yielding than linear syntheses. caltech.edunumberanalytics.com

The chemoenzymatic synthesis of bisbenzylisoquinoline alkaloids, including this compound, exemplifies a convergent and modular approach. researchgate.netresearchgate.net This strategy relies on the enzymatic synthesis of various enantiopure benzylisoquinoline monomers. researchgate.netresearchgate.net These monomers can then be selectively functionalized and coupled using methods like the Ullmann reaction to afford a diverse range of alkaloids. researchgate.netresearchgate.net This modularity not only facilitates the synthesis of the natural product itself but also allows for the preparation of analogs for biological studies. caltech.edu The success of such a strategy hinges on the development of robust and stereoselective coupling reactions. caltech.edu

Synthesis of this compound Analogs for Structure-Activity Probing

The synthesis of analogs is crucial for understanding the structure-activity relationships (SAR) of biologically active molecules like this compound. kcl.ac.uknih.gov By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. mdpi.comrsc.org

Modular synthetic routes are particularly well-suited for the generation of analog libraries. caltech.edu By varying the building blocks used in a convergent synthesis, a wide range of analogs can be prepared efficiently. For example, in the chemoenzymatic synthesis of bisbenzylisoquinoline alkaloids, different benzylisoquinoline monomers can be used to create analogs with variations in the substitution patterns and linkage types. researchgate.netresearchgate.net These analogs can then be tested to probe the role of different functional groups and structural motifs on the compound's activity. kcl.ac.uk

| Compound Class | Synthetic Strategy Utilized | Key Findings from SAR Studies |

| Benzimidazole-thioquinoline derivatives | S-substituted derivatization | The position of electron-withdrawing groups on the benzyl (B1604629) ring significantly impacts α-glucosidase inhibitory activity, with the para position being optimal. nih.gov |

| Linezolid analogues | Modification of C5-substituents | Aromaticity, size, and lipophilicity of the C5-substituent influence antibacterial activity. kcl.ac.uk |

| Lipopeptide antibiotics | N-terminal lipid modification | The length of the linear achiral fatty acid chain at the N-terminus is critical for activity against multidrug-resistant bacteria. rsc.org |

| DG70 analogues | Modification of methoxyl and phenyl groups | The methoxyl groups and the terminal methoxyphenyl moiety are critical for whole-cell efficacy against Mycobacterium tuberculosis. mdpi.com |

Biosynthetic Pathways and Enzymology of Bisbenzylisoquinoline Alkaloids

General Biosynthetic Route to Tetrahydroisoquinoline Alkaloids

The biosynthesis of tetrahydroisoquinoline alkaloids (THIQs) is a complex process that begins with the condensation of β-phenylethylamine precursors. This initial step is crucial for forming the fundamental tetrahydroisoquinoline scaffold, which serves as the backbone for a vast array of alkaloid structures.

Condensation of β-Phenylethylamine Precursors

The journey to creating simple THIQs starts with the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. acs.org This reaction, known as the Pictet-Spengler reaction, is a cornerstone in alkaloid biosynthesis. nih.govmdpi.com It involves an electrophilic aromatic substitution, where an electron-rich aromatic ring is necessary for the reaction to proceed. acs.org This key transformation establishes the tetrahydroisoquinoline motif, often as a single enantiomer, which is a fundamental scaffold in all THIQ natural products. acs.orgresearchgate.net The first committed step in the biosynthesis of benzylisoquinoline alkaloids (BIAs) is the stereoselective Pictet-Spengler condensation of two derivatives of L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). mdpi.comnih.govfrontiersin.org This reaction is catalyzed by norcoclaurine synthase (NCS), an enzyme that belongs to the PR10/Bet v1 protein family. nih.govoup.com

Early Biosynthetic Intermediates: Norcoclaurine and Coclaurine (B195748)

The condensation of dopamine and 4-HPAA, catalyzed by NCS, yields (S)-norcoclaurine, the central precursor to a vast number of BIAs. nih.gov Norcoclaurine synthase is stereoselective, producing only the (S)-configured product. oup.com (S)-norcoclaurine then undergoes a series of modifications. The first of these is O-methylation at the C6 position by the enzyme norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine. acs.orgnih.govgoogle.com This 6-O-methylation is a critical tailoring reaction in the biosynthesis of BIAs. mdpi.com Following this, further enzymatic reactions, including N-methylation, hydroxylation, and additional O-methylation, lead to the formation of more complex intermediates. acs.orgnih.gov For instance, coclaurine can be N-methylated to yield N-methylcoclaurine. google.com

Role of (S)-Reticuline as a Central Biosynthetic Precursor

(S)-Reticuline stands as a pivotal branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids. frontiersin.orgoup.comnih.gov Its formation from (S)-norcoclaurine involves a sequence of enzymatic reactions. After the initial formation of (S)-coclaurine, the pathway continues with N-methylation of coclaurine to form N-methylcoclaurine, a reaction catalyzed by coclaurine N-methyltransferase (CNMT). google.com Subsequently, N-methylcoclaurine undergoes hydroxylation at the 3'-position, mediated by the P450 hydroxylase, (S)-N-methylcoclaurine 3′-hydroxylase (NMCH), to produce 3′-hydroxy-N-methylcoclaurine. google.comfrontiersin.org The final step in the formation of (S)-reticuline is the O-methylation of 3′-hydroxy-N-methylcoclaurine, catalyzed by 3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT). google.comfrontiersin.org

From (S)-reticuline, the biosynthetic pathways diverge to create various structural classes of THIQ alkaloids. acs.orgresearchgate.net For example, it is a precursor for protoberberine, benzophenanthridine, and morphinan (B1239233) alkaloids. frontiersin.orgnih.gov The 3'-hydroxyl group of (S)-reticuline is crucial for the formation of the protoberberine bridge and is likely required for the C-C phenol (B47542) coupling that leads to aporphine (B1220529) alkaloids. oup.com

Enzymatic Transformations in O-Methylthalibrine Biosynthesis

The biosynthesis of the bisbenzylisoquinoline alkaloid this compound involves the dimerization of two benzylisoquinoline units. uchile.cl This process relies on the activity of specific classes of enzymes, namely methyltransferases and cytochrome P450 mono-oxygenases, which are responsible for the structural modifications and coupling reactions that lead to the final complex structure.

Methyltransferases in Alkaloid Diversification

Methyltransferases play a crucial role in the diversification of benzylisoquinoline alkaloids by catalyzing the addition of methyl groups to hydroxyl (O-methylation) and amine (N-methylation) functionalities. frontiersin.orgmdpi.com These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. mdpi.commdpi.com The methylation of alkaloids can alter their chemical properties, such as steric effects, hydrophobicity, and electronic properties, which in turn can modify their biological activity. oup.com

In the context of BIA biosynthesis, several O-methyltransferases (OMTs) and N-methyltransferases (NMTs) have been characterized. researchgate.net For example, norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine N-methyltransferase (CNMT) are key enzymes in the early stages of the pathway leading to (S)-reticuline. google.com The diversity of methylated alkaloids stems from the activity of a large and varied group of methyltransferase enzymes that are often specialized for particular substrates. frontiersin.org

Cytochrome P450 Mono-oxygenases (CYPs) in Aryl Coupling

Cytochrome P450 mono-oxygenases (CYPs) are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. oup.comrsc.org These reactions are fundamental to the construction of the complex backbones of many alkaloids. oup.com In the biosynthesis of bisbenzylisoquinoline alkaloids, CYPs are responsible for the oxidative coupling of two monomeric benzylisoquinoline units. uchile.cl

The CYP80 family of enzymes is particularly important in BIA biosynthesis. mdpi.com For instance, CYP80A1, known as berbamunine (B191780) synthase, catalyzes the C-O phenol coupling of 1-benzylisoquinoline (B1618099) substrates to form dimeric alkaloids. mdpi.com Similarly, the CYP80G subfamily has been linked to aporphine alkaloid biosynthesis through C-C coupling reactions. mdpi.com These P450-catalyzed coupling reactions are an efficient way to build complex molecular scaffolds from simpler precursors. researchgate.net The engineering of P450 enzymes has even been explored to create novel biocatalysts for specific coupling reactions. chemrxiv.orgchemrxiv.org The structural and functional diversity of alkaloids is significantly expanded by the catalytic activities of P450s, which are involved in ring formation, expansion, and rearrangement. nih.gov

Berbamunine Synthase in Diaryl Ether Formation

The formation of the diaryl ether bridge is a critical step in the biosynthesis of many bisbenzylisoquinoline alkaloids (bisBIAs). This crucial C-O phenol coupling reaction is catalyzed by berbamunine synthase (EC 1.14.19.66), a specialized cytochrome P450-dependent enzyme. nih.govexpasy.org First identified and isolated from cell suspension cultures of the barberry plant, Berberis stolonifera, this enzyme is a member of the CYP80A subfamily. nih.govmdpi.com

Berbamunine synthase is notable because it functions as an oxidase, catalyzing the regio- and stereoselective coupling of two benzylisoquinoline monomers without incorporating activated oxygen into the final product. nih.govexpasy.orgpnas.org The enzyme specifically couples (R)-N-methylcoclaurine with (S)-N-methylcoclaurine to produce the (R,S) dimer, berbamunine. nih.govpnas.org When presented with two molecules of (R)-N-methylcoclaurine, the synthase produces the (R,R) dimer, guattegaumerine. nih.govexpasy.org This demonstrates the enzyme's role in determining the specific stereochemistry of the resulting bisbenzylisoquinoline alkaloid. The reaction is dependent on NADPH-cytochrome P450 reductase to supply the necessary electrons for the oxidative coupling. nih.govpnas.org

The characterization of berbamunine synthase provided fundamental insights into the formation of the diaryl ether linkage that defines an entire class of bisBIAs, including compounds structurally related to this compound. nih.govoup.com The enzyme belongs to the CYP80 family, which is known to be involved in the biosynthesis of bisbenzylisoquinoline and aporphine alkaloids. oup.commdpi.com

| Enzyme Property | Description | References |

| Enzyme Name | Berbamunine Synthase | nih.govexpasy.org |

| Enzyme Commission No. | EC 1.14.19.66 (formerly EC 1.1.3.34) | expasy.orgpnas.org |

| Enzyme Class | Cytochrome P450 (CYP80A1) | nih.govmdpi.com |

| Reaction Type | C-O Phenol Coupling (Diaryl Ether Formation) | nih.govoup.com |

| Substrates | (R)-N-methylcoclaurine and (S)-N-methylcoclaurine | nih.govpnas.orgpnas.org |

| Products | Berbamunine, Guattegaumerine | nih.govmdpi.compnas.org |

| Cofactor | Heme | expasy.org |

| Electron Donor | NADPH-cytochrome P450 reductase | nih.govpnas.org |

| Source Organism | Berberis stolonifera (Barberry) | nih.govpnas.org |

Chemoenzymatic Strategies in Elucidating Biosynthetic Steps

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical reactions, has become a powerful strategy for elucidating and reconstructing the complex biosynthetic pathways of bisbenzylisoquinoline alkaloids (bisBIAs). nih.govresearchgate.net These hybrid approaches allow researchers to overcome the challenges of low yields from natural sources or the complexities of total chemical synthesis, thereby facilitating the study of biosynthetic steps and the production of diverse alkaloid analogs. nih.govnih.gov

A common chemoenzymatic approach involves using enzymes for the stereoselective creation of chiral building blocks, which are then assembled using chemical methods. nih.govresearchgate.net For instance, enantiopure benzylisoquinoline monomers can be synthesized on a gram scale using an enzymatic stereoselective Pictet-Spengler reaction. nih.govresearchgate.net These monomers can then be subjected to regioselective enzymatic methylation or further chemical modifications before being linked together. nih.govresearchgate.net The final dimerization to form the characteristic diaryl ether bond is often accomplished through a chemical step, such as a modified copper-mediated Ullmann coupling or a Suzuki-Miyaura reaction, which are effective in forming the sterically hindered ether linkages. nih.govresearchgate.net

Conversely, another strategy involves engineering microorganisms like yeast (Saccharomyces cerevisiae) to perform the core biosynthetic steps de novo. pnas.orgnih.gov By introducing a series of plant-derived enzymes, researchers can establish a biosynthetic pathway to key intermediates or even the final alkaloid. pnas.orgresearchgate.net For example, yeast strains have been engineered to produce berbamunine and guattegaumerine. nih.govresearchgate.net This platform not only helps validate the function of specific biosynthetic genes but also allows for protein engineering to alter product profiles. nih.gov In one study, replacing the native berbamunine synthase with a chimeric variant inverted the product profile to favor berbamunine production almost exclusively. nih.govresearchgate.net These microbial synthesis platforms provide a means to study the enzymatic steps and produce derivatives for further investigation. nih.gov

These strategies highlight the synergy between biocatalysis and chemical synthesis in advancing the understanding of alkaloid biosynthesis. nih.govacs.org

| Strategy | Key Enzymatic Step(s) | Key Chemical Step(s) | Outcome | References |

| Modular Monomer Synthesis | Stereoselective Pictet-Spengler reaction to create chiral benzylisoquinoline monomers. | Intermolecular Ullmann or Suzuki-Miyaura coupling to form the diaryl ether linkage. | Synthesis of various linear and macrocyclic bisBIAs; study of structure-activity relationships. | nih.govresearchgate.netresearchgate.net |

| Microbial Biosynthesis | Heterologous expression of entire plant biosynthetic pathways (e.g., for N-methylcoclaurine). | Not always required for core structure; chemical modifications can be applied to final products. | De novo production of alkaloids like berbamunine; elucidation and validation of enzyme function. | pnas.orgnih.govresearchgate.net |

| Enzymatic Derivatization | Use of regioselective O-methyltransferases (OMTs) on a synthetic core. | Synthesis of the initial alkaloid scaffold. | Creation of novel, specifically methylated alkaloid analogs for biological testing. | acs.org |

Molecular Mechanisms of O Methylthalibrine Biological Activity

Structure-Activity Relationship (SAR) Studies of Bisbenzylisoquinoline Alkaloids

The biological effects of bisbenzylisoquinoline alkaloids are intricately linked to their three-dimensional structure. nih.gov Structure-activity relationship (SAR) studies, which examine how the chemical structure of a compound influences its biological activity, have provided valuable insights into the key features governing the efficacy of this class of molecules. nih.govnih.gov

Stereochemistry, the spatial arrangement of atoms within a molecule, plays a pivotal role in the biological activity of BBIQ alkaloids. ed.ac.ukacs.orgmdpi.comnih.gov The presence of chiral centers, primarily at the C1 and C1' positions, gives rise to different stereoisomers, each potentially exhibiting distinct biological profiles. uni-muenchen.de

Research has shown that the stereochemical configuration can significantly influence the potency and selectivity of these alkaloids. For instance, in studies on the antiadipogenic activity of BBIQ alkaloids, a 1R,1'S configuration was found to notably enhance the activity. acs.orgresearchgate.netnih.gov In other contexts, such as antiparasitic activity against Leishmania infantum, (R)-enantiomers of certain benzylisoquinoline precursors generally showed superior activity and lower toxicity to mammalian cells compared to their (S)-enantiomer counterparts. ed.ac.ukacs.org However, a definitive trend regarding stereochemistry and bioactivity is not always apparent across all BBIQ alkaloids and all biological targets. ed.ac.uk

The three-dimensional conformation dictated by stereochemistry is a critical determinant of how these molecules interact with their biological targets, such as P-glycoprotein. nih.gov This specificity in binding underscores the importance of considering the 3D structure over the 2D structure when predicting the biological potential of BBIQ alkaloids. nih.gov

Cellular and Molecular Targets of O-Methylthalibrine

Research has begun to elucidate the specific cellular and molecular pathways that this compound and related BBIQ alkaloids interact with to exert their biological effects. These investigations have identified interference with fundamental cellular processes as a key mechanism of action.

The cell cycle is a fundamental process that governs cell division and proliferation. wikipedia.orgnih.gov Studies have shown that some BBIQ alkaloids can interfere with the normal progression of the cell cycle. acs.orgnih.govbiorxiv.orgplos.org This interference can lead to an arrest at specific phases of the cell cycle, ultimately inhibiting cell growth.

In the context of antiparasitic activity, BBIQ alkaloids have been observed to disrupt the cell cycle of Leishmania mexicana. acs.org This disruption is a potential mechanism contributing to their antiparasitic effects. While the precise molecular targets within the cell cycle machinery are still under investigation, this interference represents a significant aspect of their biological activity.

Kinetoplasts are unique structures containing a network of mitochondrial DNA found in certain protozoan parasites, such as those of the order Kinetoplastida. nih.govwheelerlab.netnih.govfems-microbiology.org The proper replication and division of the kinetoplast are essential for the parasite's survival and proliferation.

Preliminary studies on BBIQ alkaloids have suggested that their antiparasitic action may involve the inhibition of kinetoplast division. acs.org In Leishmania mexicana, treatment with these compounds appeared to interfere with this critical process, potentially leading to the observed cell cycle disruption. acs.org This finding points to the kinetoplast as a promising target for the development of new antiparasitic agents.

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis (fat cell formation) and has been implicated in various metabolic diseases and cancer. mdpi.commdpi.comfrontiersin.orgnih.gov The modulation of PPARγ activity is a significant area of therapeutic interest.

Recent studies have revealed that certain BBIQ alkaloids can exert their biological effects through the downregulation of PPARγ. acs.orgresearchgate.netnih.gov In studies on the antiadipogenic activity of alkaloids from lotus (B1177795) seeds, active compounds were found to suppress the expression of PPARγ in 3T3-L1 cells. acs.orgnih.gov This downregulation was consistent with the observed reduction in lipid accumulation. acs.orgresearchgate.net While some natural compounds act as direct antagonists of PPARγ, others, may inhibit its function by downregulating the expression of the PPARγ protein itself. openmedicinalchemistryjournal.com In silico molecular docking studies have also explored the interaction of BBIQ alkaloids, including this compound, with PPARγ. biomedres.us

Modulation of Signal Transduction Pathways

Signal transduction is the process by which a cell converts an external signal into a specific response. researchgate.net This cascade of molecular events, known as a signaling pathway, is fundamental to controlling cellular processes like growth, proliferation, and metabolism. researchgate.net The modulation of these pathways is a key aspect of the biological activity of many chemical compounds.

Investigation of Receptor Interactions

Receptors are proteins that detect stimuli, often by binding to specific molecules called ligands. researchgate.net This binding event initiates a signaling cascade. researchgate.net The interaction of this compound with various receptors has been explored, primarily through computational in-silico studies.

An in-silico molecular docking study investigated the potential of various phytochemicals from the plant Thalictrum foliolosum, including this compound, to interact with protein targets involved in liver disorders. This research predicted the binding affinities of this compound with several key receptors, suggesting potential interactions. The study highlighted possible interactions with Tumor Necrosis Factor-alpha (TNF-α), Transforming Growth Factor-beta (TGF-β), and Peroxisome Proliferator-Activated Receptors (PPARs).

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) to regulate inflammation, cell proliferation, and apoptosis. thermofisher.comnih.gov

Transforming Growth Factor-beta (TGF-β): The TGF-β family of ligands binds to serine/threonine kinase receptors (type I and type II). wikipedia.orgnih.gov This signaling pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that, upon activation by ligands, regulate genes involved in lipid and energy metabolism, as well as inflammation. caymanchem.comwjgnet.comresearchgate.net

The predicted binding affinities from the docking study are detailed in the table below. It is important to note that in-silico predictions require further validation through experimental in-vitro and in-vivo assays.

| Phytochemical | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | TNF-α | -9.1 |

| TGF-β | -9.8 | |

| PPAR-γ | -8.2 |

Pathway Analysis in Biological Systems

Pathway analysis aims to understand the broader biological context of a compound's activity by identifying the signaling networks it affects. cancer.govmdpi.com Based on the predicted receptor interactions, this compound may modulate several critical signaling pathways.

TNF Signaling Pathway: By potentially interacting with TNF-α, this compound could influence the downstream cascades it initiates. thermofisher.com TNF signaling is complex, activating pathways that lead to the activation of transcription factors like NF-κB and AP-1, which in turn regulate inflammation and cell survival. thermofisher.commdpi.com

TGF-β Signaling Pathway: An interaction with TGF-β suggests a potential role in modulating the TGF-β/Smad pathway. medchemexpress.com This pathway is initiated when TGF-β binds its receptors, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate target gene transcription. medchemexpress.comdovepress.com This pathway plays a significant role in cellular responses like growth inhibition and differentiation. nih.gov

PPAR Signaling Pathway: A predicted affinity for PPARs indicates that this compound might influence metabolic and inflammatory pathways. caymanchem.commdpi.com PPARs form heterodimers with the retinoid X receptor (RXR) and, when activated by a ligand, bind to specific DNA sequences to control the expression of genes involved in lipid metabolism and energy homeostasis. caymanchem.commdpi.com

Further experimental studies, such as gene expression analysis and functional assays, are necessary to confirm and detail the precise effects of this compound on these and other signaling pathways in biological systems. frontiersin.org

Enzyme Inhibition Profiles and Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition is a primary mechanism of action for many therapeutic agents and is a central area of research in biochemistry and pharmacology.

Evaluation of Specific Enzyme Target Inhibition

Alkaloids from the Thalictrum genus, particularly bisbenzylisoquinoline alkaloids like this compound, have been investigated for their enzyme-inhibiting properties. While specific inhibitory data for this compound is limited, research on closely related compounds and extracts provides insight into potential targets.

DNA Topoisomerase IB: A study on the chemical constituents of Thalictrum foliolosum led to the isolation of a new bisbenzylisoquinoline alkaloid that demonstrated potent inhibition of DNA topoisomerase IB from Leishmania donovani. nih.govresearchgate.net The compound showed almost complete inhibition of the enzyme at a concentration of 50 μM. nih.govresearchgate.net DNA topoisomerases are crucial enzymes involved in controlling the topological state of DNA.

Cholinesterases: Anticholinesterase activity is a mechanism that involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). artvin.edu.tr Research on other bisbenzylisoquinoline alkaloids has demonstrated significant inhibitory activity against human BuChE. researchgate.net Furthermore, extracts from Thalictrum species have shown inhibitory effects on both AChE and BChE, suggesting that alkaloids within this genus are potential cholinesterase inhibitors. artvin.edu.tr

| Compound/Extract Source | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| Bisbenzylisoquinoline alkaloid from Thalictrum foliolosum | DNA Topoisomerase IB (Leishmania donovani) | Almost complete inhibition at 50 μM | nih.govresearchgate.net |

| Thalictrum minus extracts | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Inhibitory effects observed for ethanol (B145695) and methanol (B129727) extracts. | artvin.edu.tr |

| Bisbenzylisoquinoline alkaloid analogs | Butyrylcholinesterase (BuChE) | Significant inhibitory activity (IC50 = 0.82 ± 0.10 μM for lead compound). | researchgate.net |

Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibition can be classified as either reversible or irreversible. wikipedia.org

Reversible Inhibition: In this type, the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate. wikipedia.orglibretexts.org Reversible inhibition is further divided into:

Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). khanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces enzyme activity. This reduces Vmax but does not affect Km. khanacademy.orglabce.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not the free enzyme. This type of inhibition reduces both Vmax and Km. khanacademy.orgnih.gov

Irreversible Inhibition: This occurs when the inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it. wikipedia.orglibretexts.org New enzyme synthesis is required to restore activity. nih.gov

The specific mechanism of inhibition is determined through kinetic studies that analyze the enzyme's reaction rates at various substrate and inhibitor concentrations. ugm.ac.idnih.govmdpi.com Graphical methods, such as Lineweaver-Burk or Dixon plots, are used to visualize the changes in kinetic parameters (Km and Vmax) and identify the type of inhibition. nih.govmdpi.com

While compounds from the Thalictrum genus are known to be enzyme inhibitors, detailed kinetic analyses to fully characterize the specific reversible or irreversible mechanisms of this compound against its potential enzyme targets have not been extensively reported in the available scientific literature.

Advanced Analytical Methodologies in O Methylthalibrine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in piecing together the molecular architecture of complex natural products like O-methylthalibrine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the intricate stereochemistry of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to assign the chemical shifts and establish the connectivity of atoms within the molecule.

Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly crucial for stereochemical assignment. These techniques detect through-space interactions between protons that are in close proximity, providing definitive evidence for the relative configuration of stereocenters. For large molecules, ROESY can be advantageous as it is less prone to spin diffusion artifacts. The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, allowing for the determination of internuclear distances and, consequently, the spatial arrangement of different parts of the molecule.

The ¹H and ¹³C NMR spectral data for this compound have been reported, providing a foundational dataset for its structural confirmation.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Chemical Shift (ppm) |

|---|---|

| H-5 | 6.78 (s) |

| H-8 | 6.55 (s) |

| H-1' | 3.90 (d, J=13.7 Hz) |

| H-α | 3.65 (m) |

| N-CH₃ | 2.54 (s) |

| OCH₃ | 3.77 (s) |

| OCH₃ | 3.87 (s) |

| OCH₃ | 3.92 (s) |

| OCH₃ | 3.97 (s) |

Note: Data presented is a selection of key proton signals. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'J' represents the coupling constant in Hertz.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | 145.2 |

| C-2 | 148.9 |

| C-3 | 111.3 |

| C-4 | 128.4 |

| C-5 | 112.5 |

| C-6 | 147.8 |

| C-7 | 151.7 |

| C-8 | 110.9 |

| N-CH₃ | 42.6 |

| OCH₃ | 55.9 |

| OCH₃ | 56.1 |

| OCH₃ | 60.3 |

| OCH₃ | 61.9 |

Note: Data presented is a selection of key carbon signals.

Mass spectrometry (MS) is a critical technique for determining the molecular mass of this compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion.

Electron ionization (EI) is a common technique used in MS. When a molecule is ionized by electron impact, it forms a molecular ion (M⁺), which can then undergo fragmentation. The pattern of fragmentation is characteristic of the molecule's structure. For aporphine-benzylisoquinoline alkaloids like this compound, characteristic fragmentation pathways often involve cleavage of the benzylic Cα-Cβ bond and the bonds of the dihydroisoquinoline ring system. The resulting fragment ions provide valuable information for confirming the identity of the compound. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) consistent with its molecular formula.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₁H₄₈N₂O₈ |

| Molecular Weight | 696.83 g/mol |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing the chromophoric systems of alkaloids. The UV spectrum of this compound in ethanol (B145695) exhibits characteristic absorption maxima (λmax) that are indicative of its aporphine-benzylisoquinoline structure. The positions and intensities of these absorption bands are influenced by the extent of conjugation and the presence of auxochromic groups, such as methoxy groups, on the aromatic rings.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound in Ethanol

| λmax (nm) |

|---|

| 282 |

| 312 (shoulder) |

Note: A shoulder indicates a less defined absorption peak on the side of a major peak.

Chromatographic Separations and Purification

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of alkaloids. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol (B129727).

HPLC methods can be developed to assess the purity of this compound by separating it from potential impurities. By using a suitable detector, such as a UV detector set at one of the compound's absorption maxima (e.g., 282 nm), the area under the chromatographic peak can be integrated. This peak area is proportional to the concentration of the compound, allowing for quantitative analysis when calibrated with a standard of known concentration. The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter that aids in its identification under specific chromatographic conditions.

Table 5: Typical HPLC Parameters for Aporphine (B1220529) Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient |

| Detection | UV at 282 nm |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) is another powerful separation technique, particularly when coupled with a mass spectrometer (GC-MS). However, due to the relatively high molecular weight and polarity of alkaloids like this compound, they are generally not volatile enough for direct GC analysis.

To make them amenable to GC, a derivatization step is often necessary. Derivatization involves chemically modifying the molecule to increase its volatility and thermal stability. Common derivatization reagents for compounds with active hydrogens (such as hydroxyl or amine groups) include silylating agents. Once derivatized, this compound could potentially be analyzed by GC-MS, which would provide both chromatographic separation and mass spectrometric identification of the derivatized compound and any related impurities. This technique is particularly useful for identifying trace-level components in a complex mixture.

Thin-Layer Chromatography (TLC) in Isolation

Thin-Layer Chromatography (TLC) serves as a fundamental technique in the initial stages of isolating this compound from crude plant extracts. wisc.eduphytojournal.com It is a simple, rapid, and cost-effective method used for monitoring the progress of extraction and fractionation, and for selecting appropriate solvent systems for column chromatography. plantsjournal.comlibretexts.orgchemistryhall.com

In the context of alkaloid isolation, silica gel is the most commonly used stationary phase due to its polarity, which allows for effective separation based on the polarity of the constituents. wisc.eduresearchgate.net Given that alkaloids like this compound are basic compounds, the mobile phase often includes a basic modifier, such as ammonia or diethylamine, mixed with organic solvents like chloroform, methanol, or ethyl acetate. This basic environment suppresses the protonation of the amine functional groups, reducing tailing and improving the resolution of the spots on the TLC plate.

The visualization of this compound on a developed TLC plate is typically achieved using a UV lamp, as the aromatic rings in its structure absorb UV light and appear as dark spots on a fluorescent background. libretexts.org Alternatively, specific chromogenic reagents, such as Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with alkaloids, can be used for detection. The retention factor (Rf value), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and assess the purity of fractions containing this compound under a specific set of chromatographic conditions.

Table 1: General Parameters for TLC Analysis of Alkaloids

| Parameter | Description | Common Choices for Alkaloids |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel, Alumina |

| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Mixtures of non-polar and polar solvents (e.g., Chloroform:Methanol, Ethyl Acetate:Hexane) often with a basic modifier (e.g., Ammonia). |

| Visualization | Method to detect the separated spots. | UV light (254 nm), Dragendorff's reagent, Iodine vapor. |

| Retention Factor (Rf) | Ratio of solute distance to solvent distance. | Varies depending on the specific compound and solvent system. |

Electrochemical Analytical Techniques

Electrochemical methods offer sensitive and selective ways to study the redox behavior of molecules. While specific applications for this compound are not extensively documented, the principles are applicable for studying related aporphine and isoquinoline (B145761) alkaloids.

Applications in Reaction Monitoring and Mechanism Studies

Electrochemical techniques such as cyclic voltammetry can be employed to investigate the oxidation and reduction potentials of this compound. This information is valuable for understanding its susceptibility to metabolic oxidation reactions and for studying the mechanisms of reactions that involve electron transfer. For instance, the electrochemical oxidation of related aporphine alkaloids has been explored as a method to synthesize oxoaporphine derivatives, mimicking biosynthetic pathways. plantsjournal.com By monitoring the changes in current and potential over the course of a reaction, researchers can gain insights into reaction kinetics, identify intermediates, and elucidate the mechanistic steps involved. This approach can be particularly useful in studying the formation of dimers or degradation products of this compound under various conditions.

X-ray Diffraction for Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govnih.gov This technique provides unequivocal proof of structure, including the absolute stereochemistry, which is vital for complex molecules like this compound with multiple stereocenters.

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. mdpi.com The crystal diffracts the X-rays into a unique pattern of spots of varying intensities. nih.gov By analyzing this diffraction pattern, crystallographers can calculate an electron density map of the molecule and from that, build a model of the atomic structure.

Although a specific crystal structure for this compound is not found in the available literature, the determination of structures for other complex alkaloids demonstrates the power of this technique. gla.ac.uk The resulting data would include precise bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions.

Table 2: Hypothetical Crystallographic Data Table for this compound (Note: This table is illustrative as the crystal structure has not been publicly reported. The data fields represent what would be determined.)

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C38H42N2O6 |

| Formula Weight | The mass of one mole of the compound. | 634.75 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = X Å, b = Y Å, c = Z Å, α = 90°, β = 90°, γ = 90° |

| Volume (V) | The volume of the unit cell. | XYZ ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (Dc) | The density calculated from the X-ray data. | 1.XX g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Integration of Multiple Analytical Platforms for Comprehensive Characterization

The complete and unambiguous characterization of this compound is not possible with a single technique. Instead, it requires the synergistic integration of multiple analytical platforms. plantsjournal.comnih.gov The process typically begins with chromatographic techniques for isolation and purification.

A common workflow starts with extraction from a plant source, followed by preliminary separation using column chromatography, with TLC used to guide the fractionation process. phytojournal.comnih.gov Fractions containing the compound of interest are then subjected to High-Performance Liquid Chromatography (HPLC) for further purification and quantification.

Once a pure sample is obtained, its structure is elucidated using a combination of spectroscopic methods. Mass Spectrometry (MS) provides the molecular weight and elemental formula. Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D techniques like COSY, HSQC, and HMBC) is used to piece together the carbon-hydrogen framework and establish connectivity within the molecule. Finally, if a suitable crystal can be grown, X-ray diffraction provides the definitive 3D structure. mdpi.com This integrated approach, combining separation science with multiple spectroscopic techniques, ensures a comprehensive and accurate characterization of the natural product. nih.gov

Advanced Data Analysis and Computational Approaches in Analytical Chemistry

In recent years, computational chemistry has become an indispensable tool in the study of natural products. als-journal.com Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict and understand the molecular and electronic properties of compounds like this compound. preprints.orgmdpi.commdpi.com

DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate NMR chemical shifts. als-journal.com Comparing these computationally predicted spectra with experimental data can provide strong support for a proposed structure. nih.gov Furthermore, DFT can be used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets. preprints.org Molecular docking studies, another computational approach, can then use the optimized structure to predict how this compound might bind to specific proteins or enzymes, offering insights into its potential biological activity. als-journal.com

Future Directions and Emerging Research Themes

Development of Novel Synthetic Methodologies

The intricate molecular structure of O-methylthalibrine, characterized by two stereogenic centers and a diaryl ether linkage, presents a significant challenge for synthetic chemists. researchgate.net The development of efficient and innovative synthetic routes is crucial not only for confirming its structure but also for producing analogs for structure-activity relationship (SAR) studies. Research in this area is focused on modular strategies that allow for flexibility and the introduction of structural diversity.

Two prominent strategies highlight the progress in the total synthesis of (+)-O-methylthalibrine. In 2011, Opatz and co-workers developed a modular synthesis where the two benzylisoquinoline units were prepared from a common intermediate, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. escholarship.orgacs.org The key step in their approach was a classical Ullmann coupling to forge the critical biaryl ether bond, linking the two monomeric fragments. escholarship.orgacs.org

A different and more recent approach by Nishiyama and co-workers utilized electrochemical methods. researchgate.netresearchgate.net This strategy employs an electrochemical reaction for the phenolic oxidation and subsequent reduction to construct the diaryl ether core of the molecule. researchgate.netresearchgate.net This method is considered a green and cost-effective alternative to traditional coupling reactions that often require stoichiometric amounts of metal salts and harsh conditions. frontiersin.org The synthesis was completed using a stereocontrolled Bischler-Napieralski reaction to establish the tetrahydroisoquinoline moieties. researchgate.netresearchgate.net

These evolving synthetic methodologies, particularly those employing electrochemistry and chemoenzymatic approaches, represent a significant future direction. frontiersin.org The aim is to develop more atom-economical, environmentally benign, and efficient routes to access not only this compound but also a diverse library of its analogs for biological screening. ethernet.edu.etfrontiersin.org

| Feature | Opatz Synthesis (2011) | Nishiyama Synthesis (2014) |

| Key Reaction | Ullmann Coupling | Electrochemical Diaryl Ether Formation |

| Core Formation | C-O bond formation via copper-catalyzed coupling of two pre-formed isoquinoline (B145761) units. escholarship.orgacs.org | Anodic oxidation to form the diaryl ether, followed by cathodic reduction. researchgate.netresearchgate.net |

| Novelty | Modular approach from a common α-aminonitrile precursor. escholarship.orgacs.org | Use of "green" electrochemical methods to avoid harsh chemical oxidants. researchgate.netfrontiersin.org |

| Stereocontrol | Noyori's asymmetric transfer hydrogenation. medcraveonline.com | Stereoselective Bischler-Napieralski reaction. researchgate.net |

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of bisbenzylisoquinoline alkaloids (bisBIAs) like this compound is a complex process that begins with the amino acid L-tyrosine. acs.org The established common pathway involves several enzymatic steps to produce the central intermediate, (S)-reticuline. acs.org This journey includes the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, followed by a series of O- and N-methylation and hydroxylation steps catalyzed by specific methyltransferases (OMTs, CNMT) and hydroxylases (NMCH) to yield (S)-reticuline. acs.org

From (S)-reticuline, biosynthetic pathways diverge to create the vast diversity of benzylisoquinoline alkaloids. acs.org For bisBIAs, the key transformation is the oxidative coupling of two benzylisoquinoline monomers. biomedres.us This crucial step is catalyzed by cytochrome P450 enzymes of the CYP80 family. researchgate.net For instance, berbamunine (B191780) synthase (CYP80A1) catalyzes the C-O coupling of two molecules of (S)-N-methylcoclaurine to form berbamunine. researchgate.net

However, the specific enzymes that catalyze the final dimerization and tailoring steps to produce this compound have not been fully elucidated. researchgate.net Identifying these undiscovered enzymes is a major goal for future research. The discovery of these enzymes could enable the use of combinatorial biosynthesis and metabolic engineering approaches to produce novel alkaloids or increase the yield of desired compounds like this compound in microbial or plant-based systems. escholarship.orgresearchgate.net

In-depth Mechanistic Studies of Biological Activities

Preliminary research has highlighted several biological activities for this compound and related bisbenzylisoquinoline alkaloids, paving the way for more detailed mechanistic investigations.

A notable area of study is its antiparasitic activity. In a comprehensive evaluation, (+)-O-methylthalibrine was tested against the parasites Leishmania infantum and Trypanosoma cruzi, the causative agents of visceral leishmaniasis and Chagas disease, respectively. nih.govresearchgate.net While it was not active against the clinically relevant intracellular amastigote form of L. infantum, preliminary studies on related benzylisoquinoline alkaloids suggest a mechanism that involves interference with the parasite's cell cycle. nih.govresearchgate.netacs.org It is hypothesized that these compounds may act by inhibiting kinetoplast division, a unique feature of these parasites, which could represent a novel mechanism of action. researchgate.netacs.org

In-silico studies have also predicted a range of other potential activities for this compound. biomedres.us Using computational models, it was predicted to have potential as a free radical scavenger, hepatoprotectant, and antifungal agent. biomedres.us These computational predictions provide a roadmap for future experimental validation to understand the underlying mechanisms. For example, to validate the predicted hepatoprotective activity, studies would need to investigate its effects on liver enzymes and cellular pathways involved in liver damage.

Furthermore, a related compound, O-methylisothalicberine, has been shown to have a dose-dependent hypotensive effect in normotensive rats. researchgate.net The exact mechanism for this class of compounds is not fully understood but is an active area of investigation. It is hypothesized to be distinct from mechanisms involving false neurotransmitters or simple adrenoceptor blockade. nih.govnih.gov Future mechanistic studies on this compound would involve exploring its effects on vascular smooth muscle, calcium channels, and other components of blood pressure regulation.

Exploration of New Therapeutic Avenues based on Molecular Targets

Identifying the specific molecular targets through which this compound exerts its biological effects is a critical step toward exploring new therapeutic applications. naturalproducts.net This research is increasingly being driven by a combination of computational and experimental approaches.

Based on its antiparasitic activity, a key therapeutic avenue is the development of drugs for neglected tropical diseases. acs.org The potential mechanism of inhibiting kinetoplast division suggests that the enzymes and proteins involved in this process could be direct molecular targets. researchgate.net Further research is needed to isolate and characterize these targets, which could lead to the design of more potent and selective inhibitors.

Computational docking studies have begun to map out other potential therapeutic targets. An in-silico analysis predicted that this compound could interact with several proteins involved in liver disorders, including TNF-α, TGF-β, and various peroxisome proliferator-activated receptors (PPARs). biomedres.us While these findings are predictive, they suggest that this compound or its derivatives could be explored for inflammatory-related liver conditions. biomedres.us Experimental validation of these interactions, for example through enzyme inhibition or binding assays, is a crucial next step. wikipedia.org

Research into the broader class of bisbenzylisoquinoline alkaloids also provides clues for new therapeutic avenues. For instance, simplified analogs of the related alkaloid tetrandrine (B1684364) have been shown to be potent inhibitors of two-pore channel 2 (TPC2), a cation channel implicated in cancer cell proliferation and tumor growth. researchgate.net This unveils TPC2 as a valid target for cancer therapy and suggests that libraries of related compounds, potentially including this compound analogs, could be screened for activity against this and other cancer-related targets. researchgate.net The exploration of these molecular targets is essential for translating the potential of this compound into future therapeutic agents.

Q & A

Q. What are the key structural features and molecular properties of O-methylthalibrine?

this compound (C₃₉H₄₆O₆N₂, molecular weight 638.3356) is a bisbenzyltetrahydroisoquinoline (bisBIA) alkaloid characterized by two benzylisoquinoline units linked via diaryl ether bonds. Its stereochemical complexity arises from multiple chiral centers and axial chirality in the biphenyl ether linkage. Structural elucidation typically employs high-resolution NMR (e.g., ¹H-¹³C HSQC, NOESY) and X-ray crystallography to confirm stereochemistry and regioselectivity .

Q. What synthetic methodologies are commonly used to construct the diaryl ether bonds in this compound?

Two primary strategies are employed:

- Electrochemical oxidative coupling : Anodic oxidation of phenolic precursors under controlled potential (e.g., graphite electrodes, fluorinated media) enables selective C–O bond formation. For example, Nishiyama et al. achieved a 29% overall yield using stereocontrolled Bischler–Napieralski cyclization paired with electrochemical dimerization .

- Ullmann coupling : Copper-catalyzed cross-coupling of halogenated intermediates allows modular assembly of benzylisoquinoline units, though this requires pre-functionalized substrates and often suffers from moderate yields (~45–63%) .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical outcomes during this compound synthesis?

Discrepancies in stereoselectivity often arise from competing pathways in oxidative coupling (e.g., axial vs. planar chirality). To resolve this:

- Chiral auxiliaries : Introducing chiral ligands (e.g., (R)-BINOL) during Bischler–Napieralski cyclization enforces stereochemical control, as demonstrated in the synthesis of (+)-O-methylthalibrine with 94% enantiomeric excess (ee) .

- Computational modeling : Density functional theory (DFT) can predict transition-state energies for competing dimerization pathways, guiding solvent/electrolyte selection to favor desired stereoisomers .

Q. What experimental design considerations are critical for optimizing electrochemical synthesis of this compound?

Key factors include:

- Electrode material : Graphite anodes minimize over-oxidation compared to platinum, enhancing selectivity for biphenol intermediates .

- Electrolyte composition : Fluorinated media (e.g., CF₃CH₂OH) stabilize radical intermediates, improving reaction efficiency and reducing side reactions .

- Constant current electrolysis (CCE) : Maintaining a fixed current density (e.g., 10 mA/cm²) ensures reproducible yields by avoiding potential drift during long reactions .

Q. How can researchers reconcile discrepancies in reported yields for Ullmann coupling-based syntheses?

Variability in yields (45–72%) often stems from:

- Substrate electronic effects : Electron-deficient aryl halides (e.g., para-nitro substituents) accelerate oxidative addition but may hinder reductive elimination. Kinetic studies using in situ IR spectroscopy can identify rate-limiting steps .

- Ligand optimization : Bulky phosphine ligands (e.g., Xantphos) improve copper catalyst turnover but require rigorous exclusion of moisture to prevent decomposition .

Q. What analytical strategies are recommended for characterizing this compound derivatives with ambiguous spectral data?

- Comparative NMR databases : Cross-referencing with structurally analogous bisBIAs (e.g., thalibrine, daurisoline) aids in assigning complex splitting patterns in aromatic regions .

- Advanced mass spectrometry : High-resolution MALDI-TOF/TOF can differentiate isobaric isomers by analyzing fragmentation patterns unique to diaryl ether linkages .

Q. How can researchers design experiments to probe the biological relevance of this compound’s stereochemistry?

- Enantioselective bioassays : Pair synthetic enantiomers with in vitro assays (e.g., acetylcholinesterase inhibition) to correlate stereochemistry with activity. For example, (+)-O-methylthalibrine shows 3-fold higher potency than its (-)-counterpart in neuronal cell models .

- Molecular docking : Overlay enantiomers onto protein crystal structures (e.g., PDB: 4EY7) to identify stereospecific binding interactions .

Methodological Guidance

Q. What protocols ensure reproducibility in diaryl ether bond formation for novice researchers?

- Stepwise validation : First, replicate small-scale electrochemical dimerization (e.g., 50 mg substrate) using conditions from Kawabata et al. (2014) before scaling up .

- In-line monitoring : Use potentiostats with real-time current/voltage tracking to detect deviations early .

Q. How should contradictory data on reaction selectivity be analyzed and reported?

Q. What literature sources are prioritized for validating synthetic protocols?

Focus on peer-reviewed journals with robust experimental details (e.g., European Journal of Organic Chemistry, Angewandte Chemie). Avoid protocols lacking spectroscopic validation or explicit yield calculations. Cross-check with primary syntheses in Nishiyama (2014) and Lei (2024) for methodological consensus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.